1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-20(13-16-7-5-6-8-17(16)14-20)15-22-19(23)21-11-12-25-18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGYGIYUPSJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 288.35 g/mol. The structure features an indene derivative with a methoxy group and a urea linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034411-86-2 |
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines. A study evaluated the activity of related urea derivatives against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines using the MTT assay.
Table 2: Antiproliferative Activity (IC50 values)
| Compound | A549 IC50 (μM) | HCT116 IC50 (μM) | PC3 IC50 (μM) |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-{4-[...} | 2.39 ± 0.10 | 3.90 ± 0.33 | >100 |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | n.d. |
The data suggests that the compound demonstrates comparable potency to established anticancer agents like Sorafenib, particularly against lung and colorectal cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The urea moiety is known to facilitate binding to protein targets, potentially inhibiting pathways crucial for tumor growth.
Key Mechanisms:
- Inhibition of BRAF Kinase : Similar compounds have shown potential as BRAF inhibitors, which are critical in several cancers due to their role in the MAPK signaling pathway.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, contributing to its antiproliferative effects.
Case Studies and Research Findings
A series of studies have explored the synthesis and evaluation of various urea derivatives, including those structurally similar to our compound of interest. Notably, one study synthesized a range of 1-aryl ureas and assessed their bioactivity against multiple cancer cell lines.
Summary of Findings:
- Synthesis : The synthesis typically involves the reaction of indene derivatives with phenolic compounds under controlled conditions.
- Bioactivity Evaluation : Most derivatives exhibited significant antiproliferative activity, with structure–activity relationship (SAR) analysis revealing that electron-withdrawing groups on the aromatic rings enhance activity.
Table 3: Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-Withdrawing | Increased potency |
| Electron-Donating | Decreased potency |
Comparison with Similar Compounds
Structural and Substituent Analysis
Table 1: Structural Comparison of Urea Derivatives
*Estimated based on structural formula.
Key Observations:
- Substituent Diversity: The target compound’s 2-phenoxyethyl group distinguishes it from analogs with benzyl () or indolyl () substituents. The ether linkage in phenoxyethyl may enhance conformational flexibility compared to rigid aromatic systems.
- Complexity vs. Simplicity: ’s simpler indenyl-urea lacks the dihydroindenyl and phenoxyethyl motifs, resulting in a lower molecular weight (232.28 vs. ~352.43), which may correlate with differences in bioavailability .
Physicochemical and Electronic Properties
- Hydrogen Bonding: All compounds retain the urea core, enabling hydrogen-bond donor/acceptor interactions critical for target engagement.
- Electronic Effects: ’s DFT analysis of a dihydroindenone derivative highlights the importance of frontier molecular orbitals (HOMO/LUMO) in reactivity. The target compound’s methoxy group may lower electron deficiency compared to non-methoxy analogs .
Pharmacological Implications
- Receptor Targeting : Compounds with dihydroindenyl groups (e.g., ’s kinase inhibitors) suggest this moiety may interact with hydrophobic pockets in enzymes or receptors. The target compound’s dihydroindenylmethyl group could confer similar selectivity .
- Metabolic Stability : Methoxy groups () are prone to demethylation, whereas ether linkages (target compound) may offer greater metabolic resistance compared to ester-containing analogs () .
- Synergy with Urea: Urea derivatives in exhibit activity modulated by substituent flexibility. The target compound’s phenoxyethyl group may balance rigidity and motion for optimal binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
